klebocin
Description
Properties
CAS No. |
102714-08-9 |
|---|---|
Molecular Formula |
C12H13NO4 |
Synonyms |
klebocin |
Origin of Product |
United States |
Comparison with Similar Compounds
Production and Purification :
- Induction : High-titer klebocin production is achieved by treating Klebsiella pneumoniae with mitomycin C (0.25 μg/mL) for 6 hours, followed by centrifugation and dialysis to isolate the bacteriocin .
- Purification: Ion-exchange chromatography (DEAE-cellulose) and gel filtration (Sepharose 6B) are used to purify this compound, resulting in distinct antimicrobial activity peaks. Purified this compound exhibits inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .
Applications :
this compound typing has been instrumental in tracking hospital-acquired infections. For example, a study on neonatal Klebsiella infections identified four this compound types, with type 312 being the most prevalent (43.4%) .
Comparison with Similar Compounds and Typing Systems
This compound vs. Other Bacteriocin Typing Systems
coli or pyocins from Pseudomonas), key distinctions can be inferred:
This compound Typing vs. Alternative Typing Methods
This compound typing is often compared to serotyping, biotyping, and molecular methods:
Key Findings :
- Combined Typing : Biotyping combined with this compound typing increased discriminatory power, categorizing 83% of isolates into 24 bio-klebocin types .
- Reproducibility Challenges : this compound types L4 and D33 showed weak reactions due to low titers, but extending mitomycin C exposure improved titers (L4: 1:8,192; D33: 1:512) and reproducibility to 90% .
Variability Among this compound Preparations
Different this compound-producing strains yield variable inhibitory activity:
Urease Correlation : Urease-positive Klebsiella strains are more sensitive to this compound (93.9% typability) than urease-negative strains (67.1%) .
Preparation Methods
Mitomycin C Induction
Mitomycin C, a DNA-damaging agent, is the most widely used inducer of this compound synthesis. At concentrations of 0.1–0.5 µg/mL, mitomycin C triggers the SOS response in K. pneumoniae, activating prophages and bacteriocinogenic plasmids. Induction is performed during mid-log phase, followed by continued incubation for 4–6 hours to allow this compound accumulation.
Alternative Induction Strategies
While mitomycin C remains the gold standard, recent studies explore temperature shifts (e.g., 42°C for 30 minutes) and pH stress (pH 5.5–6.0) as alternative induction methods. These approaches avoid genotoxic agents but yield 30–40% lower this compound titers compared to mitomycin C.
Extraction of this compound
Cell Lysis and Crude Extraction
Post-induction, cells are harvested via centrifugation (10,000 × g, 15 minutes) and lysed using a combination of lysozyme (1 mg/mL) and sonication (3 × 30-second pulses at 20 kHz). The cell-free supernatant is then subjected to ammonium sulfate precipitation (40–60% saturation) to concentrate this compound.
Solvent Extraction
For hydrophobic this compound variants, solvent extraction with ethyl acetate (1:1 v/v) effectively partitions the bacteriocin into the organic phase, which is subsequently evaporated under reduced pressure. This method achieves 85–90% recovery rates for this compound B, a plasmid-encoded variant.
Purification Techniques
Gel Filtration Chromatography
Gel filtration with Sephadex G-100 or Superdex 200 resins separates this compound based on molecular weight. Studies report this compound molecular weights ranging from 85 kDa (klebicin B) to 100 kDa (K64 strain), attributable to strain-specific genetic differences. A typical protocol involves:
-
Equilibrating the column with 50 mM phosphate buffer (pH 7.0)
-
Loading 2–5 mL of concentrated extract
Table 1: Molecular Weights of this compound Variants
Affinity Chromatography
Recombinant this compound tagged with Strep-tag®II or Twin-Strep-tag® enables purification via Strep-Tactin® resins. After binding, this compound is eluted using 2.5 mM desthiobiotin in TBS buffer (pH 8.0), achieving >95% purity in a single step.
Ion-Exchange Chromatography
Cation-exchange resins (e.g., SP Sepharose) effectively purify this compound at pH 4.5–5.0, leveraging its isoelectric point (pI ≈ 4.8). A linear NaCl gradient (0–1 M) elutes this compound at ≈0.3 M NaCl.
Characterization of Purified this compound
pH and Temperature Stability
This compound exhibits remarkable stability across a broad pH range (4.0–9.0) and temperatures up to 60°C. Incubation at 80°C for 30 minutes reduces activity by 50%, while autoclaving (121°C, 15 minutes) completely denatures the protein.
Table 2: Stability of this compound Under Extreme Conditions
| Condition | Residual Activity (%) |
|---|---|
| pH 4.0, 24 hours | 92 ± 3 |
| pH 9.0, 24 hours | 88 ± 4 |
| 60°C, 1 hour | 95 ± 2 |
| 80°C, 30 minutes | 48 ± 5 |
Antimicrobial Activity
This compound shows species-specific activity, with minimal inhibitory concentrations (MICs) of 25–50% against Salmonella and Enterobacter. Biofilm inhibition assays demonstrate 70–80% reduction in dual-species biofilms at 50 µg/mL.
Iron Modulation
Low iron concentrations (0.1–0.5 mM Fe³⁺) enhance this compound activity by 20–35%, likely through siderophore-mediated uptake. Higher concentrations (>2 mM) inhibit activity due to protein precipitation.
Quality Control and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
